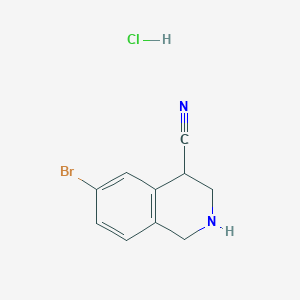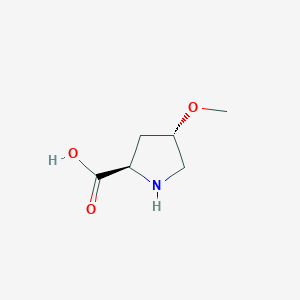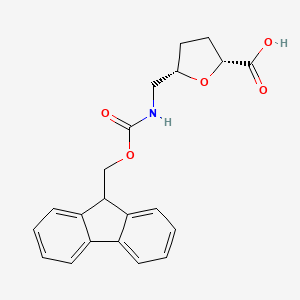
(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid derivative. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Amino Acid Derivative Formation: The amino group is protected and then coupled with the tetrahydrofuran ring.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase yield and selectivity.
Temperature and Pressure Control: Precise control of reaction conditions to ensure consistency and efficiency.
Purification Techniques: Advanced purification methods like chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring.
Reduction: Reduction reactions can modify the functional groups attached to the ring.
Substitution: Various substitution reactions can occur, especially involving the Fmoc group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Bases and Acids: For substitution reactions, bases like sodium hydroxide or acids like hydrochloric acid are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to its Fmoc-protected amino group.
Organic Synthesis: It serves as an intermediate in various organic synthesis reactions.
Biology
Bioconjugation: The compound can be used to link biomolecules in bioconjugation techniques.
Medicine
Drug Development: It may be explored as a potential drug candidate or as a part of drug delivery systems.
Industry
Material Science: The compound’s unique properties make it useful in the development of new materials.
Wirkmechanismus
The mechanism of action of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The tetrahydrofuran ring provides stability and rigidity to the molecule, facilitating its incorporation into larger structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)pyrrolidine-2-carboxylic acid: Similar structure but with a pyrrolidine ring.
(2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)oxazolidine-2-carboxylic acid: Contains an oxazolidine ring instead of tetrahydrofuran.
Uniqueness
The uniqueness of (2R,5S)-5-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)tetrahydrofuran-2-carboxylic acid lies in its combination of the Fmoc-protected amino group and the tetrahydrofuran ring, which provides specific reactivity and stability advantages in synthetic applications.
Eigenschaften
Molekularformel |
C21H21NO5 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
(2R,5S)-5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO5/c23-20(24)19-10-9-13(27-19)11-22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t13-,19+/m0/s1 |
InChI-Schlüssel |
FDEJQEIPNKRDKI-ORAYPTAESA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
C1CC(OC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


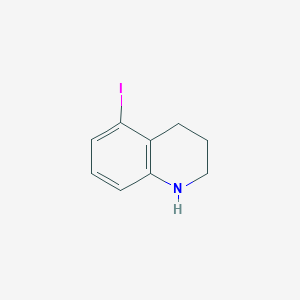
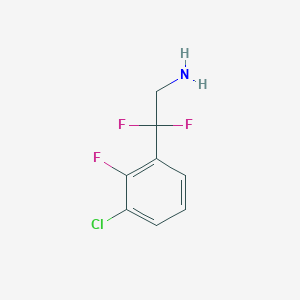
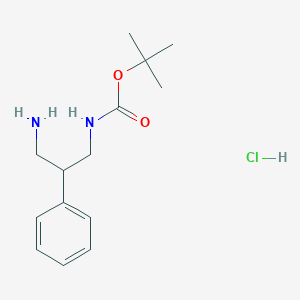

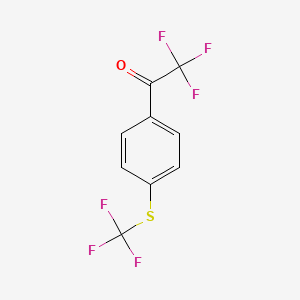
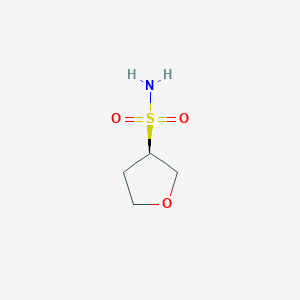
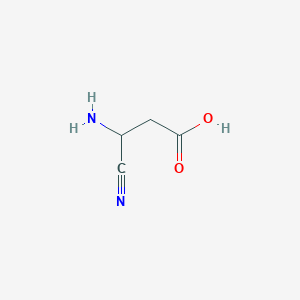
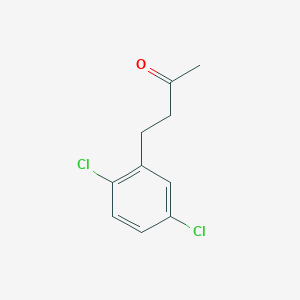
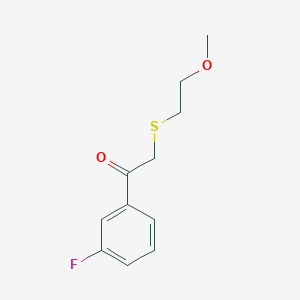
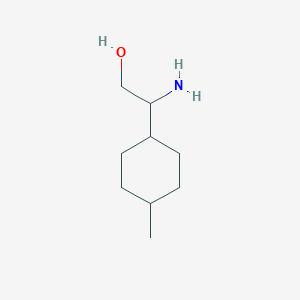
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
